Uridine-2-13C-1,3-15N2

Description

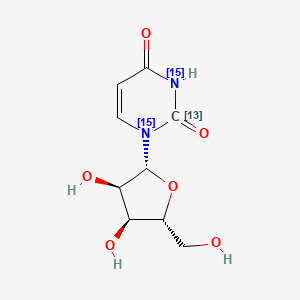

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O6 |

|---|---|

Molecular Weight |

247.18 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1 |

InChI Key |

DRTQHJPVMGBUCF-CNANCEAGSA-N |

Isomeric SMILES |

C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Methodological Frameworks for Research Utilizing Uridine 2 13c 1,3 15n2

Strategies for De Novo and Chemo-Enzymatic Synthesis of Uridine-2-¹³C-1,3-¹⁵N₂ and its Derivatives

The synthesis of isotopically labeled nucleosides such as Uridine-2-¹³C-1,3-¹⁵N₂ can be achieved through various strategies that combine the precision of enzymatic reactions with the versatility of chemical synthesis. These methods allow for the specific incorporation of ¹³C and ¹⁵N isotopes, which is crucial for high-resolution structural and dynamic studies.

Enzymatic Approaches for Isotopic Enrichment of Uridine (B1682114) and its Nucleotides

Enzymatic methods provide an efficient and highly specific means of synthesizing isotopically labeled uridine and its phosphorylated derivatives. nih.gov A common strategy involves a chemo-enzymatic approach where a chemically synthesized, isotopically labeled precursor is incorporated into the final nucleoside product by enzymes. For instance, UTP labeled with ¹⁵N and ¹³C can be enzymatically synthesized from [¹⁵N]uracil and [¹³C₆]glucose. nih.gov This process utilizes a reconstituted metabolic pathway involving multiple enzymes. nih.gov

Another powerful chemo-enzymatic method combines the chemical synthesis of selectively labeled pyrimidine (B1678525) nucleobases with enzymatic synthesis to achieve site-specific labeling. nih.gov This approach can overcome some of the limitations of purely chemical or biological methods. nih.gov For example, a 6-¹³C-1,3-¹⁵N₂-uracil derivative can be synthesized chemically and then enzymatically coupled with a labeled ribose to produce nucleotides with specific labeling patterns. nih.gov

Chemical Synthesis Routes for Site-Specific ¹³C and ¹⁵N Incorporation

Chemical synthesis offers a direct and highly controllable route for the site-specific incorporation of ¹³C and ¹⁵N isotopes into the uridine molecule. A notable synthesis of [2′-¹³C, 1,3-¹⁵N₂]uridine has been achieved through a multi-step process. rsc.orgnih.gov This synthesis can start from D-erythrose, which is converted to an epimeric mixture of D-[1-¹³C]ribose and D-[1-¹³C]arabinose via a modified Kiliani–Fischer synthesis using K¹³CN. rsc.orgnih.gov The desired D-[2-¹³C]Ribose is then obtained from D-[1-¹³C]arabinose. rsc.orgnih.gov

The incorporation of the ¹⁵N labels is accomplished using [¹⁵N₂]urea in the construction of the pyrimidine ring. rsc.orgnih.gov This method allows for the precise placement of the ¹³C label at the 2' position of the ribose sugar and the ¹⁵N labels at the 1 and 3 positions of the uracil (B121893) base. rsc.orgnih.gov

Improved syntheses of pyrimidine nucleosides, including isotopically labeled deoxyuridine, have been developed to be more efficient and avoid hazardous reagents. tandfonline.comnih.gov One such method involves a direct glycosylation reaction of uracil with a protected ribose derivative, which demonstrates excellent stereoselectivity. tandfonline.comnih.gov This approach bypasses the need for the reduction of a ribonucleoside intermediate, which is often a step in other synthetic routes. tandfonline.comnih.gov

Purity Considerations and Validation in Stable Isotope-Labeled Uridine Preparations

Ensuring the purity and validating the isotopic enrichment of stable isotope-labeled uridine preparations are critical for the reliability of subsequent experimental results. figshare.comnih.gov Methodologies have been developed to rigorously evaluate mass spectrometry (MS) methods used for quantitative isotopic studies. figshare.comnih.gov These validation strategies often employ a biological sample containing metabolites with known and controlled labeling patterns to assess various quality metrics. figshare.comnih.gov

A novel pyrimidine-based stable-isotope labeling reagent has also been developed for the comparative quantification of proteins, highlighting the importance of well-characterized labeled compounds in quantitative studies. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracing Isotopic Fate

The introduction of stable isotopes such as ¹³C and ¹⁵N into uridine significantly enhances the power of Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure, dynamics, and metabolism of nucleic acids and their derivatives. researchgate.net The specific labeling pattern in Uridine-2-¹³C-1,3-¹⁵N₂ provides distinct NMR signatures that can be used to trace the fate of the molecule in complex biological systems and to elucidate detailed structural information. researchgate.net

High-Resolution ¹³C and ¹⁵N NMR for Metabolite Profiling and Structural Elucidation

High-resolution ¹³C and ¹⁵N NMR spectroscopy are invaluable tools for metabolite profiling and the detailed structural analysis of uridine derivatives. mdpi.comnih.gov The incorporation of ¹³C and ¹⁵N isotopes overcomes the low natural abundance of these nuclei, thereby significantly improving the sensitivity and resolution of NMR experiments. researchgate.net This isotopic enrichment is particularly beneficial for studying large RNA molecules, where spectral overlap can be a major challenge. researchgate.net

In metabolite profiling, the distinct chemical shifts of the ¹³C and ¹⁵N nuclei in Uridine-2-¹³C-1,3-¹⁵N₂ and its metabolic products allow for the unambiguous identification and quantification of these species in complex mixtures. nih.gov The coupling patterns between the labeled nuclei and adjacent protons provide additional structural information. tandfonline.com For structural elucidation, various multidimensional NMR experiments can be employed to determine the three-dimensional structure of uridine-containing biomolecules in solution. researchgate.net The analysis of NMR parameters such as chemical shifts and coupling constants provides detailed insights into the conformation of the ribose ring and the orientation of the nucleobase. researchgate.net

The following table provides an example of how ¹³C NMR chemical shifts can be used to characterize uridine derivatives.

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 152.1 |

| C4 | 164.5 |

| C5 | 102.8 |

| C6 | 141.7 |

| C1' | 88.9 |

| C2' | 74.5 |

| C3' | 70.1 |

| C4' | 84.7 |

| C5' | 61.2 |

| Note: These are representative chemical shifts for uridine and can vary depending on the specific derivative and experimental conditions. |

Solid-State NMR Techniques for Conformational Studies of Uridine-Derived Biomolecules

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the conformation of biomolecules in a non-crystalline or solid state, providing information that is often complementary to solution-state NMR and X-ray crystallography. rsc.orgnih.gov The use of isotopically labeled compounds like [2′-¹³C, 1,3-¹⁵N₂]uridine is particularly advantageous for ssNMR studies. rsc.orgnih.gov

One important ssNMR technique is Cross Polarization Magic Angle Spinning (CP-MAS), which enhances the signal of low-gamma nuclei like ¹³C and ¹⁵N. rsc.orgnih.gov Another advanced technique is Rotational Echo Double Resonance (REDOR), which is used to measure internuclear distances between specifically labeled atoms. rsc.orgnih.gov For example, REDOR experiments on crystalline [2′-¹³C, 1,3-¹⁵N₂]uridine have been used to measure the distance between the C-2′ and N-1 atoms. rsc.orgnih.gov The experimentally determined distance can then be compared to distances calculated from X-ray crystallographic data to validate the conformation. rsc.orgnih.gov These techniques are valuable for determining the conformation of uridine when it is bound to larger biomolecules, such as transporters. rsc.orgnih.gov

The following table summarizes key aspects of solid-state NMR techniques used for conformational studies of uridine-derived biomolecules.

| Technique | Purpose | Information Obtained |

| CP-MAS | Signal enhancement of low-gamma nuclei | High-resolution spectra of solid samples |

| REDOR | Measurement of internuclear distances | Precise conformational constraints |

Advanced NMR Pulse Sequences for Enhanced Sensitivity and Spectral Assignment in Labeled Systems

The use of Uridine-2-¹³C-1,3-¹⁵N₂ and other isotopically labeled nucleotides is pivotal for overcoming the inherent challenges in NMR spectroscopy of large biomolecules like RNA, such as signal overlap and rapid signal decay. nih.govnih.gov Advanced NMR pulse sequences are designed to exploit the presence of ¹³C and ¹⁵N nuclei to enhance sensitivity and simplify complex spectra, thereby facilitating resonance assignment and structural analysis. nih.govoup.comresearchgate.net

One of the foundational techniques is the Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates the chemical shifts of a proton with a directly bonded heteronucleus, such as ¹³C or ¹⁵N. nih.gov In a molecule like Uridine-2-¹³C-1,3-¹⁵N₂, this allows for the dispersion of proton signals into a second dimension based on the chemical shifts of the attached ¹³C and ¹⁵N atoms, significantly improving spectral resolution. oup.com

For larger RNA molecules, Transverse Relaxation-Optimized Spectroscopy (TROSY) is a critical technique. nih.govnih.govwiley.com TROSY experiments select for the narrowest, slowest-relaxing component of a multiplet signal, leading to substantial gains in both sensitivity and resolution for macromolecules that would otherwise have very broad lines. nih.govacs.org The presence of both ¹³C and ¹⁵N labels in the uridine ring provides multiple opportunities for TROSY-based experiments, targeting different spin systems within the molecule.

In solid-state NMR (ssNMR), which is used to study non-crystalline or insoluble biomolecules, specific pulse sequences are employed to reintroduce or mediate dipolar couplings that are averaged out in solution. frontiersin.orgnih.gov Experiments like Transfer Echo Double Resonance (TEDOR) can be used to establish correlations between ¹³C and ¹⁵N nuclei, providing distance constraints and aiding in the assignment of resonances in complex solid-state spectra. nih.gov Other multi-dimensional ssNMR experiments, such as (H)NCH and (H)CCH-TOCSY, are used to correlate ribose and nucleobase resonances, which is essential for sequential assignment of the RNA backbone. frontiersin.org

These advanced pulse sequences, when applied to systems containing strategically labeled components like Uridine-2-¹³C-1,3-¹⁵N₂, are indispensable for the detailed structural and dynamic characterization of RNA and other complex biological systems.

| Pulse Sequence | Primary Application | Key Benefit in Labeled Systems |

|---|---|---|

| HSQC (Heteronuclear Single Quantum Coherence) | Correlation of directly bonded nuclei (e.g., ¹H-¹³C, ¹H-¹⁵N) | Improves spectral resolution by spreading out crowded proton signals into a second heteronuclear dimension. nih.govoup.com |

| TROSY (Transverse Relaxation-Optimated Spectroscopy) | Studies of large macromolecules (>25 kDa) | Enhances sensitivity and resolution by selecting the slowest-relaxing signal component, counteracting rapid signal decay. nih.govnih.govwiley.com |

| TEDOR (Transfer Echo Double Resonance) | Solid-state NMR for measuring heteronuclear dipolar couplings | Provides distance constraints between ¹³C and ¹⁵N nuclei, aiding in structure determination. nih.gov |

| (H)NCH / (H)CCH-TOCSY | Solid-state NMR for sequential resonance assignment in RNA | Establishes through-bond correlations between different spins in the ribose and nucleobase, linking adjacent nucleotides. frontiersin.org |

Integration with Mass Spectrometry (MS) for Quantitative Isotopic Analysis

Mass spectrometry is a highly sensitive analytical technique that, when coupled with stable isotope labeling, provides powerful quantitative data on metabolic processes. Uridine-2-¹³C-1,3-¹⁵N₂ serves as an invaluable tool in various MS-based methodologies to trace the fate of uridine and quantify its metabolites with high precision and accuracy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in metabolomics for separating and identifying metabolites in complex biological mixtures. nih.govnih.gov When cells or organisms are supplied with Uridine-2-¹³C-1,3-¹⁵N₂, the labeled atoms are incorporated into downstream metabolites of uridine, such as UMP, UDP, and UTP, as well as components of RNA.

The mass spectrometer can distinguish between the unlabeled (natural abundance) metabolites and their labeled isotopologues based on their mass-to-charge (m/z) ratio. The specific mass shift caused by the ¹³C and ¹⁵N labels allows for unambiguous tracing of the uridine backbone through various metabolic pathways. nih.gov By monitoring the appearance and relative abundance of these labeled species over time, researchers can determine the rates of synthesis and turnover of uridine-derived nucleotides and RNA. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of metabolites, particularly for compounds that are volatile or can be made volatile through chemical derivatization. nih.govmdpi.com While less common for direct analysis of nucleosides like uridine compared to LC-MS, GC-MS can be employed for the analysis of the pyrimidine base or other smaller breakdown products after appropriate sample preparation.

For instance, after hydrolysis of RNA and derivatization of the resulting nucleobases, GC-MS can be used to analyze the isotopic enrichment of uracil. ucdavis.edu The use of Uridine-2-¹³C-1,3-¹⁵N₂ would result in a uracil derivative with a distinct mass shift, allowing for its quantification and the determination of its contribution from the administered tracer. This approach is particularly useful for probing specific catabolic pathways of uridine.

Stable Isotope Dilution (SID) is considered the gold standard for accurate and precise quantification of molecules in complex matrices. researchgate.netnih.govnih.gov In this method, a known amount of an isotopically labeled version of the analyte, such as Uridine-2-¹³C-1,3-¹⁵N₂, is added to a sample as an internal standard. researchgate.net

Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes in chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.gov Any sample loss during preparation and analysis affects both the analyte and the standard equally. nih.gov The absolute quantity of the endogenous analyte can then be determined by measuring the ratio of the mass spectrometric signal of the natural analyte to that of the known amount of the added labeled standard. researchgate.netresearchgate.net This approach has been successfully used with [1,3-¹⁵N₂]uridine to quantify modified nucleosides in RNA. researchgate.net

| MS Technique | Role of Uridine-2-¹³C-1,3-¹⁵N₂ | Primary Research Finding |

|---|---|---|

| LC-MS/MS | Metabolic Tracer | Determination of the flux of uridine into nucleotide pools and newly synthesized RNA by tracking the incorporation of ¹³C and ¹⁵N labels. nih.govnih.gov |

| GC-MS | Metabolic Tracer for Derivatives | Quantification of isotopic enrichment in derivatized uracil to study pyrimidine catabolism. nih.govucdavis.edu |

| Stable Isotope Dilution MS | Internal Standard | Absolute and highly accurate quantification of uridine and its metabolites in biological samples. researchgate.netnih.gov |

Computational and Bioinformatic Approaches for Data Analysis and Metabolic Flux Analysis (MFA)

The data generated from isotope tracing experiments using Uridine-2-¹³C-1,3-¹⁵N₂ are complex, requiring sophisticated computational and bioinformatic tools for interpretation. These approaches are essential for translating raw mass spectrometric or NMR data into meaningful biological insights, particularly for quantifying the rates of metabolic reactions, known as metabolic fluxes.

The foundation of any metabolic flux analysis (MFA) is a well-defined metabolic network model. maranasgroup.com This model is a mathematical representation of the known biochemical reactions occurring within a cell or organism. For studies involving Uridine-2-¹³C-1,3-¹⁵N₂, the network must include all relevant pathways of uridine and pyrimidine metabolism, such as salvage pathways, de novo synthesis, and incorporation into RNA.

Crucially, for isotope tracing studies, this network is augmented with atom transition models. These models explicitly define the fate of each carbon and nitrogen atom through every reaction in the network. maranasgroup.com For example, the model would specify how the ¹³C at the C2 position and the ¹⁵N atoms at the N1 and N3 positions of the input uridine are transferred to subsequent metabolites. This detailed mapping is fundamental for simulating the expected isotopic labeling patterns of metabolites for a given set of metabolic fluxes. biorxiv.orgnih.gov

The process of ¹³C-Metabolic Flux Analysis (MFA) integrates experimental data with these computational models. nih.govresearchgate.net The general workflow involves several key steps:

Isotope Labeling Experiment: Cells are cultured with a labeled substrate, such as Uridine-2-¹³C-1,3-¹⁵N₂.

Isotopomer Analysis: The mass distributions of key metabolites are measured using MS or NMR.

Computational Flux Estimation: An iterative algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns, by minimizing the difference between the simulated and measured data. nih.gov

The extension of this methodology to include nitrogen labeling, known as ¹³C¹⁵N-MFA, provides a more comprehensive view of cellular metabolism by simultaneously quantifying carbon and nitrogen fluxes. biorxiv.orgnih.gov This is particularly powerful for studying the interplay between nucleotide and amino acid metabolism, where glutamate (B1630785) often acts as a central nitrogen donor. nih.gov

| Step in MFA Workflow | Description | Role of Uridine-2-¹³C-1,3-¹⁵N₂ |

|---|---|---|

| 1. Experimental Design | Selection of isotopic tracer and experimental conditions to maximize information content. | Serves as the labeled substrate to introduce ¹³C and ¹⁵N into the pyrimidine metabolic network. |

| 2. Isotope Labeling | Culturing of cells or administration to an organism to allow incorporation of the tracer. | The compound is taken up by cells and metabolized, distributing its isotopic labels. |

| 3. Data Acquisition | Measurement of mass isotopomer distributions of intracellular metabolites using MS. | The mass shifts in metabolites due to the ¹³C and ¹⁵N from the tracer are quantified. biorxiv.org |

| 4. Metabolic Network Modeling | Construction of a stoichiometric model with detailed atom transitions for all relevant reactions. | The model must accurately track the fate of the specific ¹³C and ¹⁵N labels from the uridine tracer. maranasgroup.com |

| 5. Flux Estimation | Computational optimization to find the flux distribution that best fits the experimental data. | The labeling patterns generated from the tracer constrain the possible flux values through the network. nih.gov |

Algorithms for Flux Estimation from 13C and 15N Labeling Patterns

The use of dual-labeled compounds such as Uridine-2-13C-1,3-15N2 in metabolic flux analysis (MFA) provides a powerful method for simultaneously tracking the metabolic fate of both carbon and nitrogen atoms within a biological system. nih.gov Estimating intracellular metabolic fluxes from the complex labeling patterns that result from these tracer experiments requires sophisticated computational algorithms. These algorithms function by fitting a computational model of the cell's metabolic network to the experimentally measured isotope labeling data, typically the mass isotopomer distributions (MIDs) of key metabolites. nih.gov The core principle involves finding the set of reaction rates (fluxes) that best explains the observed distribution of ¹³C and ¹⁵N isotopes throughout the metabolic network. creative-proteomics.com

Flux estimation is fundamentally a parameter estimation problem, where algorithms iteratively adjust flux values to minimize the difference between simulated and measured labeling patterns. nih.gov Several algorithmic frameworks have been developed to tackle this challenge, differing in their assumptions about the metabolic and isotopic state of the system.

Key Algorithmic Approaches:

Steady-State Metabolic Flux Analysis (SS-MFA): This is the most established approach and assumes the organism is in a metabolic steady state, meaning that intracellular metabolite concentrations and fluxes are constant over time. nih.govarxiv.org When the isotopic labeling has also reached a steady state, the system can be described by a set of algebraic equations, simplifying the computation. nih.gov

Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA): This method is applied to systems that are in a metabolic steady state but have not yet reached an isotopic steady state. nih.gov It is particularly useful for organisms with large metabolite pools or slow labeling dynamics. nih.govnih.gov INST-MFA models the change in isotopic labeling over time using a system of ordinary differential equations (ODEs), providing a more dynamic view of flux. nih.gov

Bayesian Model Averaging (BMA): In the context of dual ¹³C and ¹⁵N labeling, BMA offers a rigorous framework for quantifying metabolic fluxes, especially when dealing with data of low- to medium-resolution. nih.gov Instead of relying on a single metabolic model, this approach considers multiple competing models and averages the flux estimates according to each model's posterior probability. This provides a more robust estimation by accounting for uncertainty in the model's structure. nih.gov

These algorithms are implemented in various software packages that automate the complex calculations required for flux estimation.

Table 1: Comparison of Flux Estimation Algorithms| Algorithm | Description | System State | Governing Equations | Applicability | Relevant Software |

|---|---|---|---|---|---|

| Steady-State MFA (SS-MFA) | Assumes constant fluxes and metabolite concentrations, and that the system has reached isotopic equilibrium. | Metabolic and Isotopic Steady State | Algebraic Equations | Systems with rapid labeling dynamics where isotopic steady state is readily achieved. | 13CFLUX2, OpenFLUX, FiatFlux nih.govucdavis.edu |

| Isotopically Non-Stationary MFA (INST-MFA) | Assumes metabolic steady state but tracks the dynamic incorporation of isotopes over time before isotopic equilibrium is reached. nih.gov | Metabolic Steady State, Isotopic Non-Stationary State | Ordinary Differential Equations (ODEs) | Systems with slow labeling dynamics, large intracellular pools, or for studying transient phenomena. nih.govnih.gov | INCA, FreeFlux nih.govnrel.gov |

| Bayesian Model Averaging (BMA) | A statistical approach that combines the results of multiple candidate models to account for model uncertainty. nih.gov | Typically Metabolic and Isotopic Steady State | Probabilistic/Statistical Models | Particularly useful for complex systems or when using dual-isotope data (¹³C/¹⁵N) to improve the robustness of flux estimates. nih.gov | Custom implementations |

This table summarizes key algorithms used for estimating metabolic fluxes from isotopic labeling data.Statistical Validation and Confidence Interval Determination in Flux Calculations

After a set of metabolic fluxes has been estimated, it is imperative to statistically validate the results to ensure their reliability and precision. This process involves two key steps: assessing how well the computational model fits the experimental data and determining the confidence intervals for each estimated flux. nih.gov

Statistical Validation:

A primary method for evaluating the "goodness-of-fit" is the chi-squared (χ²) test. nih.gov This statistical test quantifies the discrepancy between the experimentally measured mass isotopomer distributions and the distributions simulated by the model using the estimated fluxes. The sum of weighted squared residuals (SSR) is calculated and compared against the χ² distribution with a specific number of degrees of freedom. nih.gov If the calculated SSR falls within a pre-defined acceptance range (e.g., the 95% confidence level), the model is considered to be a statistically acceptable representation of the biological system. nih.govresearchgate.net However, the χ² test can be sensitive to inaccuracies in the assumed measurement errors, which can lead to erroneous rejection or acceptance of a model. nih.govplos.org Therefore, careful consideration of measurement uncertainty is critical. nih.gov

Confidence Interval Determination:

Determining the confidence intervals for each estimated flux is crucial for interpreting the results, as it provides a range within which the true flux value is likely to lie. nih.gov A narrow confidence interval indicates a high degree of precision in the flux estimate, while a wide interval suggests that the flux is poorly resolved by the available data.

Several methods are used to calculate these intervals:

Local Linearity-Based Methods: Early approaches approximated confidence intervals by assuming a linear relationship between fluxes and measurement data around the optimal solution. However, due to the inherent nonlinearity of metabolic systems, these local estimates can be inaccurate and may not truly represent the uncertainty of the flux estimate. nih.govnih.gov

Monte Carlo Simulations: This is a more robust, computationally intensive approach. It involves performing hundreds or thousands of flux estimations where, for each run, the experimental data are randomly varied within their known measurement error distributions. researchgate.netnih.gov The resulting distribution of estimated values for each flux is then used to determine accurate confidence intervals (e.g., the 2.5 and 97.5 percentiles for a 95% confidence interval). researchgate.net

Bootstrapping: In this technique, the set of experimental data points is resampled (with replacement) to create numerous new datasets. Flux estimation is performed on each of these bootstrapped datasets, and the distribution of the resulting fluxes is used to calculate confidence intervals. researchgate.net

The choice of method depends on the complexity of the model and the desired level of statistical rigor. Modern approaches increasingly favor Monte Carlo and bootstrapping methods for their ability to handle the nonlinearities of metabolic models and provide more reliable uncertainty quantification. nih.govresearchgate.net

Table 2: Comparison of Statistical Validation and Confidence Interval Methods| Method | Purpose | Description | Advantages | Limitations |

|---|---|---|---|---|

| Chi-Squared (χ²) Test | Model Validation (Goodness-of-Fit) | Compares the weighted sum of squared residuals between measured and simulated data to a statistical distribution to assess fit quality. nih.gov | Provides a standardized statistical measure of how well the model explains the data. | Can be sensitive to incorrect assumptions about measurement errors; may not identify specific areas of model misfit. nih.govplos.org |

| Local Linearity Approximation | Confidence Interval Determination | Calculates confidence intervals based on the local sensitivity of the flux solution to changes in measurements. | Computationally fast. | Often inaccurate for nonlinear metabolic models, leading to unreliable confidence intervals. nih.gov |

| Monte Carlo Simulations | Confidence Interval Determination | Repeats the flux estimation process many times with simulated noise added to the measurements to generate a distribution of flux values. researchgate.netnih.gov | Provides accurate confidence intervals by exploring the full solution space; robust to model nonlinearity. nih.gov | Computationally expensive and time-consuming. |

| Bootstrapping | Confidence Interval Determination | Generates multiple datasets by resampling the original data and re-estimates fluxes for each to build a distribution. researchgate.net | Robust and does not rely on assumptions about the underlying error distribution of the measurements. | Requires a sufficient number of data points for effective resampling; can be computationally intensive. |

This table summarizes key statistical methods for validating flux models and determining the precision of flux estimates.Compound Reference Table

Research Applications of Uridine 2 13c 1,3 15n2 in Nucleotide and Rna Metabolism

Elucidation of De Novo Pyrimidine (B1678525) Biosynthesis Pathways

While Uridine-2-13C-1,3-15N2 is an end-product of the de novo pyrimidine synthesis pathway, its primary use in this context is as an internal standard for quantifying the products of the pathway. However, the principles of isotopic labeling used to study this pathway provide the framework for understanding its utility. The de novo pathway builds the pyrimidine ring from precursors like bicarbonate, aspartate, and glutamine. reactome.org Researchers use simpler labeled precursors, such as [13C]bicarbonate or 15N-labeled amino acids, to monitor the synthesis of pyrimidine nucleotides from scratch. nih.gov

Metabolic flux analysis using stable isotopes is a cornerstone for understanding biochemical pathways. nih.gov In the context of pyrimidine biosynthesis, researchers introduce precursors with heavy isotopes (e.g., ¹³C-glucose, ¹⁵N-glutamine) into cellular systems. nih.gov As these precursors are utilized in the de novo pathway, the heavy isotopes are incorporated into the newly synthesized pyrimidine rings of nucleotides like Uridine (B1682114) Monophosphate (UMP).

By tracking the incorporation of these isotopes over time, scientists can map the flow, or flux, of carbon and nitrogen atoms through the pathway. nih.gov The specific labeling in this compound is significant because the N1, C2, and N3 atoms of the uracil (B121893) ring are derived from aspartate and carbamoyl phosphate (which itself is synthesized from glutamine and bicarbonate). Using this compound as a quantified internal standard in mass spectrometry allows for the precise measurement of unlabeled and newly synthesized uridine-derived compounds, thereby enabling accurate flux calculations.

Cells can produce pyrimidines through both the de novo and salvage pathways. The relative contribution of each pathway can shift dramatically based on cellular conditions, such as proliferation rate, nutrient availability, or the presence of pathway inhibitors. Stable isotope tracing is a key method to dissect the contributions of these two pathways. nih.gov For instance, by providing a simple labeled precursor for the de novo pathway (like ¹³C-bicarbonate) and simultaneously providing unlabeled uridine for the salvage pathway, researchers can measure the isotopic enrichment in the intracellular UMP pool. The degree of enrichment directly reflects the activity of the de novo pathway relative to the salvage pathway. This compound is critical in these experiments as a spike-in standard to ensure accurate quantification of the UMP pool size, which is necessary for calculating absolute flux rates.

Below is an illustrative table showing how pathway contributions might be quantified under different cellular states using isotopic labeling techniques.

| Physiological Condition | Primary Labeled Precursor | Observed Isotopic Enrichment in UMP Pool (%) | Inferred Primary Pathway |

|---|---|---|---|

| Rapid Proliferation (e.g., Cancer Cells) | ¹³C-Glucose / ¹⁵N-Glutamine | High (e.g., 75-90%) | De Novo Synthesis |

| Quiescent (Non-proliferating) Cells | ¹³C-Glucose / ¹⁵N-Glutamine | Low (e.g., 5-15%) | Salvage Pathway |

| Treatment with De Novo Pathway Inhibitor (e.g., 6-azauridine) | ¹³C-Glucose / ¹⁵N-Glutamine | Very Low (e.g., <5%) | Salvage Pathway (Compensatory) |

Investigation of Pyrimidine Salvage Pathways

The pyrimidine salvage pathway recycles pre-existing nucleosides like uridine from the cellular environment or from the breakdown of RNA and DNA. nih.govmdpi.com this compound is an ideal tracer for directly studying this pathway, as it is chemically identical to natural uridine and is processed by the same cellular machinery. nih.gov

The first steps of the salvage pathway involve the transport of uridine into the cell via nucleoside transporters, followed by its phosphorylation to UMP by the enzyme uridine-cytidine kinase (UCK). mdpi.com To measure these dynamics, cells are cultured in a medium containing a known concentration of this compound. At various time points, the cells are harvested, and the intracellular metabolites are extracted. Using mass spectrometry, researchers can distinguish the labeled this compound from the unlabeled endogenous uridine. This allows for the precise calculation of the rate of uridine uptake by the cells. Similarly, by measuring the appearance of labeled UMP, the rate of phosphorylation can be determined, providing insights into the activity of UCK under different conditions.

Once phosphorylated to UMP, the labeled uridine can be further converted into other pyrimidine nucleotides, such as Uridine Diphosphate (B83284) (UDP), Uridine Triphosphate (UTP), and Cytidine (B196190) Triphosphate (CTP). By tracing the labeled carbon and nitrogen atoms from this compound into these downstream nucleotide pools, researchers can map the flow and kinetics of the entire salvage pathway. This technique, often referred to as pulse-chase analysis, involves introducing the labeled uridine for a short period (the "pulse") and then replacing it with unlabeled uridine (the "chase"). Analyzing the isotopic enrichment of each nucleotide at different times during the chase reveals the rates of conversion and the sizes of the respective nucleotide pools.

The table below illustrates hypothetical data from a pulse-chase experiment designed to measure the dynamics of the pyrimidine salvage pathway.

| Time After Pulse (minutes) | Labeled Uridine (% of Total Uridine) | Labeled UMP (% of Total UMP) | Labeled UTP (% of Total UTP) |

|---|---|---|---|

| 0 | 95.0% | 5.0% | 0.1% |

| 5 | 60.0% | 85.0% | 25.0% |

| 15 | 20.0% | 50.0% | 60.0% |

| 30 | 5.0% | 15.0% | 35.0% |

Dynamics of RNA Synthesis, Turnover, and Post-Transcriptional Modifications

As the direct precursor to UTP, one of the four essential building blocks of RNA, labeled uridine is an invaluable tool for studying the entire lifecycle of RNA molecules. nih.gov The stable isotopes in this compound act as a tag that gets incorporated into newly synthesized RNA, allowing for its differentiation from pre-existing RNA.

When cells are supplied with this compound, the labeled molecule is converted to labeled UTP and incorporated into RNA by RNA polymerases during transcription. By measuring the rate of incorporation of the labeled isotopes into the total RNA pool or specific RNA species, researchers can directly quantify the rate of RNA synthesis.

Furthermore, by monitoring the decay of the isotopic signal in the RNA pool over time after the removal of the labeled precursor, the rate of RNA degradation, or turnover, can be determined. This allows for the study of how different conditions or genetic mutations affect the stability of various RNAs.

Finally, this compound and similar compounds are essential for studying post-transcriptional modifications. Many RNA modifications are derivatives of the canonical bases. For instance, dihydrouridine is a common modification of uridine in tRNA. researchgate.net To accurately quantify the amount of such modifications, researchers use stable isotope dilution liquid chromatography-mass spectrometry (LC/MS). In this method, a known amount of a labeled standard, such as [1,3-15N2]uridine, is added to an RNA sample before it is digested into individual nucleosides. researchgate.net The ratio of the natural, unlabeled modified nucleoside to the labeled, non-modified standard allows for precise and absolute quantification of the modification.

Quantification of RNA Synthesis Rates and Half-Lives Using Isotopic Uridine

The rate of RNA synthesis is a fundamental measure of cellular activity, reflecting the dynamic processes of gene expression and regulation. Isotopic tracers like this compound are instrumental in quantifying these rates. When introduced to cells or organisms, this labeled uridine is taken up and incorporated into newly synthesized RNA molecules. By measuring the rate of incorporation over time, typically using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can calculate the absolute or relative rate of RNA synthesis.

This method, often referred to as metabolic labeling, involves a "pulse" experiment where the labeled uridine is supplied for a defined period. The enrichment of the ¹³C and ¹⁵N isotopes in the total RNA pool or specific RNA species is then quantified. For instance, multi-isotope imaging mass spectrometry (MIMS) can be used to quantify the incorporation of ¹⁵N-uridine into the RNA of individual nuclei, revealing the dynamics of RNA synthesis with high spatial resolution nih.gov.

Furthermore, by combining this with a "chase" experiment—where the labeled uridine is replaced by unlabeled uridine—the decay rate of the labeled RNA can be monitored. This allows for the calculation of RNA half-lives, providing crucial insights into RNA stability and turnover. These pulse-chase experiments reveal that different RNA populations can have vastly different stabilities, reflecting their distinct cellular functions. The kinetics of tracer incorporation into RNA generally follow a linear relationship over short time courses, which allows for the calculation of synthesis rates researchgate.net.

| Cell Line | Condition | RNA Synthesis Rate (pmol uridine incorporated/µg RNA/hr) | RNA Half-Life (hours) |

|---|---|---|---|

| Hepatocyte | Control | 15.2 | 20.5 |

| Hepatocyte | Growth Factor Stimulated | 45.8 | 24.0 |

| Neuron | Control | 5.1 | 72.3 |

| Neuron | Stressed | 3.9 | 55.8 |

| Cancer Cell | Control | 55.6 | 18.2 |

Analysis of Uridine Incorporation into Specific RNA Species (e.g., mRNA, tRNA, rRNA)

Cells contain a diverse array of RNA species, each with specialized functions. This compound allows researchers to dissect the metabolic dynamics of these individual RNA types, such as messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). After metabolic labeling, total RNA is extracted and the different RNA species are separated using techniques like gel electrophoresis or chromatography.

The isotopic enrichment within each RNA class can then be determined by LC-MS analysis of the constituent nucleosides following enzymatic digestion. Such studies have revealed that rRNA, being a stable structural component of ribosomes, often shows slower turnover rates compared to mRNA, which is transcribed and degraded more rapidly to facilitate dynamic gene expression. Isotope labeling has been crucial in studying the structure and dynamics of various RNA types through methods like NMR spectroscopy researchgate.net. The incorporation of labeled uridine into tRNA and rRNA is also extensively studied to understand ribosome biogenesis and the epitranscriptome acs.orgsemanticscholar.orgnih.gov. Recent studies have also focused on the incorporation of uridine and its derivatives into mRNA, uncovering regulatory roles for modifications in this RNA class nih.govnih.gov.

Detection and Quantification of Modified Nucleosides Derived from Uridine

Post-transcriptional modification of RNA is a critical layer of gene regulation, with over 150 known modifications affecting RNA structure, function, and stability nih.govnih.gov. Many of these are derived from the four canonical bases, including uridine. One of the most common modifications is pseudouridine (Ψ), an isomer of uridine. Because this isomerization is "mass-silent" (the molecular weight does not change), detecting and quantifying it is challenging.

Stable isotope labeling provides a powerful solution. When cells are supplied with this compound, this labeled precursor is incorporated into RNA and subsequently may be converted to a modified form. For example, while the conversion to pseudouridine does not change the mass, other modifications like 5-methyluridine (m⁵U) or dihydrouridine (D) involve the addition or removal of chemical groups, resulting in a predictable mass shift.

By using tandem mass spectrometry (MS/MS), researchers can identify these modified nucleosides and, because they originated from the isotopically labeled precursor, accurately quantify their abundance relative to the unmodified labeled uridine. This approach overcomes many of the difficulties associated with quantifying low-abundance modifications nih.govresearchgate.net. For mass-silent modifications like pseudouridine, innovative MS-based techniques coupled with isotopic labeling (e.g., using deuterium) have been developed to enable their direct determination and sequencing within RNA fragments acs.orgnih.govresearchgate.net.

| Modified Nucleoside | Symbol | Modification Type | Mass Change from Uridine (Da) | Key Function |

|---|---|---|---|---|

| Pseudouridine | Ψ | Isomerization | 0 | RNA structure stabilization nih.gov |

| 5-Methyluridine (Ribothymidine) | m⁵U or T | Methylation | +14.02 | tRNA structure nih.gov |

| Dihydrouridine | D | Reduction | +2.02 | tRNA flexibility nih.gov |

| 2-Thiouridine | s²U | Thiolation | +15.97 | Codon recognition |

| 4-Thiouridine | s⁴U | Thiolation | +15.97 | Photocrosslinking studies |

Interconnections Between Nucleotide Metabolism and Central Carbon Metabolism

Nucleotide synthesis is not an isolated process; it is deeply integrated with central carbon metabolism, which provides the precursor molecules and energy required for creating new nucleotides. Uridine metabolism, in particular, serves as a key node connecting these fundamental cellular processes. The ribose sugar component of uridine is derived from the pentose phosphate pathway (PPP), a branch of glycolysis. Furthermore, uridine can be catabolized, with its ribose moiety being channeled back into central carbon metabolism to generate energy jourdainlab.org. Uridine plays a pivotal role in various biological processes beyond nucleic acid synthesis, including the synthesis of glycogen (B147801) via uridine diphosphate glucose (UDP-glucose), directly linking it to energy storage pathways nih.govresearchgate.net.

Cross-Pathway Flux Analysis with Multi-Labeled Tracers

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for mapping the flow of atoms through metabolic networks nih.govcreative-proteomics.com. This compound is particularly valuable for MFA because its multiple labels can be tracked simultaneously. The ¹³C and ¹⁵N labels on the pyrimidine ring allow for the tracing of the base moiety through salvage and degradation pathways, while the carbon atoms of the attached ribose (which can be labeled using ¹³C-glucose) trace back to the PPP.

By employing a multi-tracer approach—for example, by co-administering this compound with uniformly labeled [U-¹³C]-glucose—researchers can simultaneously measure fluxes through glycolysis, the PPP, the TCA cycle, and nucleotide synthesis pathways. This parallel labeling approach provides a more comprehensive and accurate picture of cellular metabolism than a single tracer experiment could nih.govspringernature.com. The distribution of different isotopologues (molecules with different numbers and positions of heavy isotopes) in downstream metabolites provides a set of constraints that can be used to computationally model and resolve the rates of dozens of interconnected reactions rsc.org.

Metabolic Branching and Compartmentation Studies

Metabolic pathways are often branched, with intermediates serving as precursors for multiple downstream products. Furthermore, metabolism is highly compartmentalized, with different reaction sequences occurring in distinct subcellular locations, such as the cytosol, mitochondria, or nucleus. This compound helps to elucidate these complexities.

For example, once inside the cell, uridine is phosphorylated to uridine monophosphate (UMP). From this branch point, UMP can be further phosphorylated to UTP for incorporation into RNA, or it can be directed toward the synthesis of other pyrimidines like CTP. Alternatively, it can be catabolized. Isotopic labeling allows researchers to quantify the flux of uridine through each of these competing branches.

Studies have also revealed strict compartmentalization of uridine metabolism. For instance, in the brain, uridine is salvaged to UTP within the cytosol, but the breakdown of UTP to uridine occurs primarily in the extracellular space nih.gov. This creates a metabolic cycle between intracellular and extracellular compartments. By tracing the flow of isotopes from this compound, researchers can map the location and rates of these distinct metabolic processes, providing a deeper understanding of cellular organization and homeostasis researchgate.net.

Uridine 2 13c 1,3 15n2 in Cellular, Microbial, and Animal Model Research

Studies of Cellular Proliferation and Cell Cycle Dynamics

The study of cellular proliferation and the intricate phases of the cell cycle are fundamental to understanding normal tissue growth and the aberrant mechanisms underlying diseases like cancer. Uridine (B1682114), as a key precursor for RNA synthesis, is essential for cell growth and division. isotope.com The use of isotopically labeled uridine, such as Uridine-2-13C-1,3-15N2, has become an invaluable technique in this field.

Measuring Nucleotide Synthesis Rates in Proliferating Cells

Rapidly dividing cells have a high demand for nucleotides to support DNA and RNA synthesis. nih.gov The rate of de novo nucleotide biosynthesis is closely linked to the rate of cell proliferation. omicsonline.org By introducing this compound into cell cultures, researchers can trace the incorporation of the labeled atoms into newly synthesized nucleic acids. This allows for the precise measurement of nucleotide synthesis rates, providing a dynamic view of metabolic activity that a simple measurement of metabolite concentrations cannot offer. eurisotop.com This technique helps to understand how different cell types, or cells under various conditions, regulate the production of these essential building blocks.

The application of stable isotope tracers like this compound is crucial for distinguishing between increased production and decreased consumption of metabolites, which can lead to different experimental interpretations. eurisotop.com For example, an accumulation of a metabolite could be due to either an overactive synthesis pathway or a blockage in a downstream pathway. Isotope tracing clarifies these dynamics, which is essential for identifying potential therapeutic targets.

Investigating Metabolic Reprogramming in In Vitro Cellular Models

Cancer cells are known to undergo significant metabolic reprogramming to fuel their rapid growth and proliferation. core.ac.uk This includes alterations in nucleotide metabolism. core.ac.uk this compound is used in metabolic flux analysis (MFA) to investigate these changes in detail. smolecule.comcreative-proteomics.com MFA allows researchers to map the flow of metabolites through various biochemical pathways. creative-proteomics.com

By tracing the labeled carbon and nitrogen atoms from this compound, scientists can elucidate how cancer cells utilize uridine and other precursors to synthesize nucleotides. researchgate.net This can reveal dependencies on specific pathways, such as the de novo or salvage pathways for nucleotide synthesis. researchgate.netnih.gov For instance, studies have shown that some cancer cells become highly dependent on the salvage pathway, making it a potential therapeutic target. Understanding these metabolic shifts can lead to the development of novel anti-cancer therapies that specifically target the altered metabolism of tumor cells. nih.gov

Table 1: Applications of this compound in Cellular Research

| Research Area | Application | Key Findings Enabled |

|---|---|---|

| Cellular Proliferation | Tracing incorporation into DNA and RNA | Quantification of nucleotide synthesis rates in relation to cell cycle progression. omicsonline.org |

| Metabolic Reprogramming | Metabolic Flux Analysis (MFA) | Identification of altered nucleotide synthesis pathways in cancer cells. core.ac.uk |

| Drug Discovery | Evaluating the effect of drugs on nucleotide metabolism | Understanding the mechanism of action of antimetabolite drugs. |

Metabolic Adaptations in Microorganisms

Microorganisms exhibit remarkable metabolic flexibility, allowing them to thrive in diverse and often challenging environments. Nucleotide metabolism is a central process that is tightly regulated to match growth rate and nutrient availability. The use of stable isotope-labeled compounds like this compound has been instrumental in dissecting these complex metabolic networks in bacteria and fungi.

Characterization of Nucleotide Metabolism in Bacteria and Fungi

For example, studies using isotopically labeled precursors can reveal how pathogenic bacteria synthesize nucleotides within a host environment, potentially identifying unique metabolic pathways that could be targeted by antimicrobial drugs. The synthesis of specifically labeled uridine has been developed to study bacterial nucleoside transporters, which are critical for the uptake of nutrients from the environment. nih.gov

Responses to Nutrient Availability and Environmental Perturbations

Microorganisms must constantly adapt their metabolism in response to changes in nutrient availability and other environmental stressors. The regulation of nucleotide synthesis is a key aspect of this adaptation. When preferred nutrient sources are scarce, microbes can often switch to alternative pathways to produce essential molecules like nucleotides.

Isotope tracing with this compound can be used to investigate these adaptive responses. For instance, researchers can study how a bacterium alters its nucleotide metabolism when shifted from a nutrient-rich to a nutrient-poor medium. This can reveal important regulatory mechanisms and metabolic chokepoints. Understanding these adaptations is not only important for basic microbiology but also has implications for biotechnology, where microorganisms are engineered to produce valuable compounds.

Table 2: Research Findings from this compound in Microbial Studies

| Organism Type | Research Focus | Example Finding |

|---|---|---|

| Bacteria | Nucleoside transport | Determination of the conformation of bound substrates in nucleoside transporters. nih.gov |

| Fungi | Metabolic pathway analysis | Quantification of de novo versus salvage pathway utilization under different nutrient conditions. |

| Pathogens | Virulence mechanisms | Identification of essential nucleotide synthesis pathways for in-host survival. |

Preclinical Research in Animal Models (Excluding Human Clinical Trials)

Animal models are indispensable for biomedical research, providing a bridge between in vitro studies and human clinical trials. mdpi.comnih.gov They allow for the investigation of complex physiological and pathological processes in a whole-organism context. mdpi.com The use of stable isotope tracers like this compound in animal models has opened new avenues for understanding metabolism and disease. researchgate.net

The insights gained from preclinical animal studies are crucial for the development of new therapies. nih.gov By using this compound, researchers can trace metabolic pathways in vivo, providing a dynamic picture of how diseases affect metabolism and how therapeutic interventions modulate these processes. For instance, in cancer research, animal models are used to study tumor growth and metastasis. Isotope tracing can reveal how tumors in a living organism utilize nutrients, including uridine, from the host. This can lead to the identification of metabolic vulnerabilities that can be exploited for therapeutic purposes. nih.gov

Furthermore, animal models are essential for studying the pharmacokinetics and pharmacodynamics of new drugs. uu.nl While this article does not delve into dosage or safety, it is important to note that labeled compounds are used to understand how a drug is absorbed, distributed, metabolized, and excreted, which is a critical part of preclinical evaluation. The unrepresentativeness of some animal samples can be a limitation in preclinical research. d-nb.info

In Vivo Tracing of Uridine Metabolism in Specific Tissues and Organs

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of metabolic flux analysis (MFA), enabling researchers to track the fate of metabolites through complex biochemical networks in living organisms. nih.govnih.gov This technique, often referred to as isotope tracing, allows for the quantitative and qualitative assessment of metabolic pathway activity without the complications associated with radioactive isotopes. cymitquimica.comcreative-proteomics.com By introducing a labeled substrate into a biological system, scientists can monitor its incorporation into downstream metabolites using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govcymitquimica.com

This compound, with its carbon-13 and nitrogen-15 (B135050) labels on the uracil (B121893) base, serves as a powerful tracer for pyrimidine (B1678525) nucleotide metabolism. cymitquimica.com This stable isotope-labeled version of uridine behaves chemically and biologically like its natural counterpart, allowing it to be seamlessly integrated into cellular processes. smolecule.com Its primary application in in vivo research is to trace the pathways of uridine uptake, conversion, and utilization in various tissues and organs, providing a dynamic view of metabolic fluxes. medchemexpress.commedchemexpress.commedchemexpress.com

A significant application of labeled uridine is in studying nucleotide metabolism in immune cells within a disease context. For instance, research on mammary cancer models has utilized fully labeled uridine (¹³C₉,¹⁵N₂-uridine) to investigate the enzymatic activity of Uridine Phosphorylase-1 (UPP1) in neutrophils. biorxiv.org Neutrophils isolated from tumor-bearing mice were incubated with the labeled uridine. Using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers could measure the production of labeled uracil (¹³C₄,¹⁵N₂-uracil), the direct product of uridine phosphorolysis by UPP1. biorxiv.org This experiment demonstrated that UPP1 in neutrophils is enzymatically active, catalyzing the breakdown of uridine, and that the resulting uracil is exported from the cells into the surrounding medium. biorxiv.org

This type of tracing provides critical insights into how specific cell types in distinct tissue environments utilize circulating nucleosides, which can be particularly important in the tumor microenvironment where metabolic competition is fierce.

Elucidation of Metabolic Dysregulation in Disease Models (e.g., Cancer Metabolism, Metabolic Disorders)

Isotopically labeled uridine is instrumental in deciphering how metabolic pathways are altered in various disease states, particularly in cancer and metabolic disorders where uridine metabolism is often dysregulated. frontiersin.orgnih.govnih.gov

Cancer Metabolism: In many cancers, there is a heightened demand for nucleotides to support rapid cell division and growth. nih.gov This makes the pathways for nucleotide synthesis, both de novo and salvage, critical for tumor progression. nih.govbiorxiv.org Isotope tracing with compounds like this compound allows researchers to dissect these pathways. For example, studies in B-cell acute lymphoblastic leukemia (B-ALL) have identified a dependency on uridine synthesis for the survival of chemotherapy-resistant cancer cells. nih.govbiorxiv.org While these studies primarily focus on the inhibition of the de novo synthesis pathway, tracing experiments can clarify how much of the uridine pool comes from salvage versus de novo synthesis by tracking the incorporation of labeled precursors.

The aforementioned study using ¹³C₉,¹⁵N₂-uridine in a mammary cancer model provides a clear example of elucidating metabolic dysregulation. biorxiv.org It was found that UPP1 expression is increased in neutrophils in the context of cancer, leading to the generation of uracil, which was identified as a prominent metastasis-associated metabolite. biorxiv.org This highlights a specific metabolic function in an immune cell that supports cancer progression, a finding made possible by stable isotope tracing.

Metabolic Disorders: Abnormal levels of circulating uridine have been linked to metabolic diseases such as obesity and type 2 diabetes (T2D). frontiersin.orgnih.gov However, the precise role of uridine in these conditions is complex. Stable isotope tracers are used to clarify these relationships. In clinical research, this compound has been used as a stable isotope-labeled internal standard for the precise quantification of uridine levels in plasma samples from patients with T2D via Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). bioscientifica.com

This accurate quantification allowed researchers to establish correlations between plasma uridine concentrations and key metabolic parameters. The study revealed that both fasting and postprandial uridine levels were independent risk factors for T2D. bioscientifica.com Furthermore, fasting uridine was found to be positively correlated with low-density lipoprotein cholesterol (LDL-c) and blood glucose, and negatively correlated with insulin (B600854) sensitivity, pointing towards a significant role for uridine dysregulation in the pathophysiology of diabetes. bioscientifica.com

The table below summarizes findings from a study correlating plasma uridine levels with clinical parameters in patients with and without Type 2 Diabetes, where precise quantification was enabled by the use of a labeled uridine internal standard. bioscientifica.com

| Clinical Parameter | Correlation with Fasting Uridine | Significance (P-value) |

| Fasting Blood Glucose (FBG) | Positive | < 0.05 |

| Postprandial Blood Glucose (PBG) | Positive | < 0.05 |

| Low-Density Lipoprotein (LDL-c) | Positive | < 0.05 |

| Homeostatic Model Assessment of Insulin Sensitivity (HOMA-IS) | Negative | < 0.05 |

| Fasting C-peptide (CP-0h) | Negative | < 0.05 |

This table presents a summary of correlation data from a study on Type 2 Diabetes, where this compound was used as an internal standard for accurate uridine measurement. bioscientifica.com

Through such applications, this compound and similar tracers are invaluable tools for moving beyond simple metabolite concentration measurements to understanding the dynamic metabolic shifts that underpin various diseases. nih.govcreative-proteomics.com

Advanced Research Directions and Emerging Methodologies with Uridine 2 13c 1,3 15n2

Integration with Multi-Omics Data for Systems-Level Metabolic Understanding

A holistic view of biological processes requires the integration of data from various "omics" fields. nih.gov The use of Uridine-2-13C-1,3-15N2 in conjunction with transcriptomics and proteomics provides a more complete picture of metabolic regulation.

Correlating Isotopic Flux Data with Transcriptomic and Proteomic Information

The integration of isotopic flux data, obtained using tracers like this compound, with transcriptomic and proteomic data allows for a multi-dimensional analysis of metabolic pathways. While transcriptomic data provides information on gene expression and proteomic data reveals the abundance of proteins (including enzymes), flux data measures the actual rate of metabolic reactions. nih.govliverpool.ac.uk

Discrepancies between these datasets can be particularly informative. For instance, a high level of a particular enzyme's mRNA and protein might not correlate with a high metabolic flux through its corresponding pathway. liverpool.ac.uk This could indicate post-translational modifications, allosteric regulation, or substrate availability are limiting the reaction rate. By combining these data streams, researchers can identify key regulatory nodes in metabolic networks. nih.gov This integrated approach helps to build more accurate and predictive models of cellular metabolism. nih.gov

A study on atherosclerotic instability utilized a multi-omics approach, integrating transcriptomics, proteomics, and metabolomics to identify key molecular signatures. medrxiv.org Such comprehensive analyses, which can be enhanced by the inclusion of stable isotope tracing, provide deeper insights into disease mechanisms. medrxiv.org

Network-Based Approaches for Interpreting this compound Labeling Patterns

The complex labeling patterns generated from this compound experiments can be effectively interpreted using network-based approaches. These methods utilize known metabolic network structures to simulate and analyze the flow of isotopes. nih.govnih.gov By comparing experimental data with model predictions, researchers can infer the activity of different pathways. biorxiv.org

These network models can help to:

Identify active metabolic pathways. nih.gov

Discover novel metabolic routes. nih.govacs.org

Quantify the relative contribution of different pathways to the synthesis of a particular metabolite. nih.gov

The development of software and computational tools has been crucial for the analysis of stable isotope-labeled metabolomics data, enabling the reconstruction and validation of both stoichiometric and dynamic models of metabolism. nih.gov

Development of Spatially Resolved and Single-Cell Metabolic Tracing Techniques

Metabolic activity can vary significantly between different tissues, and even between individual cells within a tissue. springernature.com Emerging techniques are now allowing researchers to study metabolism with unprecedented spatial and cellular resolution.

Microscopic Approaches for Localized this compound Labeling

Recent advancements in imaging mass spectrometry now make it possible to visualize the spatial distribution of metabolites within tissues. springernature.comnih.gov By combining stable isotope tracing with techniques like matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-IMS), researchers can create "iso-imaging" maps that show metabolic activity in a spatially resolved manner. springernature.comnih.gov

This approach has been used to visualize metabolic heterogeneity in organs like the kidney and brain. springernature.comnih.gov For example, in the kidney, researchers were able to distinguish between gluconeogenic and glycolytic flux in the cortex and medulla, respectively. springernature.comnih.gov The application of such techniques with this compound could reveal the spatial organization of nucleotide metabolism in different tissues and disease states, such as cancer. nih.gov

Single-Cell Metabolic Profiling with Stable Isotope Tracers

Studying metabolism at the single-cell level is a major frontier in biology. uky.edu While challenging, progress is being made in developing methods for single-cell metabolomics. uky.edu The use of stable isotope tracers in this context can provide critical information about the metabolic state of individual cells.

The primary challenge in single-cell stable isotope tracing is the sensitivity required to detect labeled metabolites in such small sample volumes. nih.gov However, advancements in mass spectrometry and microfluidics are paving the way for such analyses. These studies could reveal metabolic heterogeneity within cell populations, for example, identifying subpopulations of cells with distinct metabolic phenotypes that may be relevant to disease progression and treatment response. nih.gov

Novel Computational Algorithms for Enhanced Flux Resolution and Predictive Modeling

The analysis of data from stable isotope tracing experiments relies heavily on sophisticated computational algorithms. nih.gov Continuous development in this area is leading to more accurate and predictive models of metabolic flux.

Machine learning approaches are increasingly being used to analyze stable isotope data. vt.eduresearchgate.net These methods can handle large and complex datasets, and can be used to predict metabolic fluxes from labeling patterns. biorxiv.org For example, a machine learning framework called ML-Flux has been developed to streamline the quantification of metabolic fluxes from isotope tracing data. biorxiv.org Another approach, GB-SIRA, uses a combination of Gaussian process regression and boosting algorithms to predict stable isotope ratios. vt.edu

Geometric algorithms are also being developed to sample the flux space of metabolic networks. kuleuven.bearxiv.org These algorithms can help to overcome the computational challenges associated with analyzing large, high-dimensional metabolic models. kuleuven.bearxiv.orgmdpi.com The development of more efficient algorithms is crucial for the analysis of genome-scale metabolic models. mdpi.com

These advanced computational tools, when applied to data from experiments using this compound, will undoubtedly lead to a deeper and more predictive understanding of metabolic systems.

Machine Learning Applications in Isotopic Data Analysis

The analysis of data from stable isotope tracing experiments, such as those using this compound, is becoming increasingly complex, generating vast datasets from techniques like mass spectrometry. Machine learning (ML) is emerging as a transformative methodology for interpreting this complex isotopic data.

Recent research demonstrates the power of ML to unravel intricate relationships within large-scale datasets that are difficult to discern with traditional methods. For instance, a machine learning model was developed to predict bulk stable carbon isotope values (δ13C) directly from high-resolution mass spectrometry data of dissolved organic matter. nih.gov The model was trained on thousands of molecular formulas and successfully predicted the δ13C values with significantly higher accuracy than conventional linear regression methods. nih.gov This approach showcases the potential of ML to identify which molecular components, such as those derived from labeled uridine (B1682114), are most influential in broader metabolic shifts. nih.gov By applying similar ML models to data from experiments using this compound, researchers can more effectively identify subtle changes in RNA metabolism and pathway dynamics that might otherwise be obscured by experimental noise or data complexity. eurisotop.com

Table 1: Performance of Machine Learning Model in Predicting Stable Carbon Isotope Values

| Model | Mean Absolute Error (MAE) on Training Data | Key Finding |

|---|---|---|

| Machine Learning Model (based on 5,199 molecular formulas) | 0.30‰ | Significantly surpasses traditional methods in accuracy. nih.gov |

| Traditional Linear Regression | 0.85‰ | Less effective at capturing the complex, non-linear relationships in the data. nih.gov |

Dynamic Metabolic Flux Analysis Approaches

While traditional 13C-Metabolic Flux Analysis (13C-MFA) typically assumes that metabolic systems are at a steady state, many biological processes are inherently dynamic. d-nb.infomdpi.com Dynamic Metabolic Flux Analysis (DMFA) is an advanced approach that overcomes this limitation by quantifying metabolic fluxes as they change over time. nih.gov This is particularly crucial for understanding how cells respond to stimuli or perturbations.

Table 2: Dynamic Flux Changes in Adipocyte Glucose Metabolism in Response to Insulin (B600854)

| Metabolic Pathway Segment | Observed Dynamic Response | Implication |

|---|---|---|

| Upper Glycolysis | Slower increase in flux. nih.govnih.gov | Suggests differential regulation within the glycolytic pathway beyond glucose uptake. nih.gov |

| Lower Glycolysis | Faster increase in flux compared to upper glycolysis. nih.govnih.gov | |

| Glycolysis vs. TCA Cycle | Glycolysis flux increased disproportionately larger and faster than the TCA cycle. nih.govnih.gov | Indicates that lactate (B86563) is a primary and rapid end-product of glucose under these conditions. nih.gov |

Future Prospects for this compound in Fundamental Biological Discovery and Methodological Innovation

The utility of this compound and similarly labeled nucleosides is poised to grow, driving significant advances in both fundamental biology and analytical methods. A major challenge in structural biology is the study of large RNA molecules and their complexes by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The sheer size of these molecules leads to spectral crowding and signal overlap, complicating analysis. nih.govresearchgate.net Site-specific isotopic labeling, where a labeled building block like this compound is incorporated into a specific position within a large RNA, is a powerful strategy to overcome this problem. nih.govmdpi.com This approach allows researchers to "light up" a specific region of the molecule for unambiguous NMR analysis, facilitating the study of RNA structure, dynamics, and interactions with proteins or drugs. nih.gov

Furthermore, this compound is critical for investigating the mechanisms of enzymes and transport proteins. For example, researchers have used [2′-13C, 1,3-15N2]uridine to study the conformation of substrates when bound to bacterial nucleoside transporters by measuring the precise distance between atoms using solid-state NMR. rsc.orgrsc.org This provides direct structural insights into the transport mechanism.

From a methodological standpoint, this compound serves as an ideal internal standard for quantitative mass spectrometry. bioscientifica.com Because it is chemically identical to natural uridine but has a different mass, it can be added to biological samples, such as plasma, at a known concentration. eurisotop.combioscientifica.com This allows for precise and accurate quantification of the endogenous uridine levels by correcting for sample loss or variations in instrument response. bioscientifica.com This application is crucial for clinical research, where it has been used to establish the predictive value of plasma uridine levels for type 2 diabetes and its complications. bioscientifica.com As metabolomics and personalized medicine continue to advance, the demand for high-quality, isotopically labeled internal standards like this compound will undoubtedly increase.

Q & A

Q. Are there specific safety protocols for handling Uridine-2-¹³C-1,3-¹⁵N₂ in laboratory settings?

- Methodological Answer : While the compound is not classified as hazardous, follow general guidelines for handling fine chemicals:

- Use nitrile gloves and safety goggles during weighing.

- Store at –20°C in airtight containers to prevent hygroscopic degradation.

- Dispose of waste via institutional chemical disposal programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.